Physicochemical Profile vs. Closest Analogs
CAS 13621‑75‑5 possesses a calculated LogP of 2.48 and a TPSA of 75.3 Ų . These values place it in the ‘drug‑like’ chemical space distinct from the simpler analog 4‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)benzenesulfonamide (CAS 87508‑45‑0, MW 242.25, TPSA ≈ 92 Ų, LogP ≈ 0.5) . The higher LogP of 13621‑75‑5 suggests superior membrane permeability potential, while its lower TPSA may facilitate blood‑brain barrier penetration relative to the comparator. These are computed values only; experimental permeability data are absent.
| Evidence Dimension | Calculated lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.48; TPSA = 75.3 Ų |
| Comparator Or Baseline | 4‑(2‑Oxo‑1,3‑oxazolidin‑3‑yl)benzenesulfonamide (CAS 87508‑45‑0): LogP ≈ 0.5; TPSA ≈ 92 Ų |
| Quantified Difference | ΔLogP ≈ +2.0 units; ΔTPSA ≈ –16.7 Ų (both favourable for passive permeation) |
| Conditions | In silico prediction (ALOGPS 2.1 / fragment‑based); no experimental octanol‑water partition coefficient or PAMPA data available |
Why This Matters
The higher LogP and lower TPSA of 13621‑75‑5 indicate a meaningfully different permeability profile compared to a close structural analog, which may affect cell‑based assay performance and in‑vivo distribution.
